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Compound of Interest

Compound Name: Spongionellol A

Cat. No.: B15569484 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, "Spongionellol A" is a recently identified spongiane diterpene

from the marine sponge Spongionella sp. To date, no total or semi-synthesis of Spongionellol
A has been reported in the scientific literature. Therefore, this document provides a detailed

overview of the total synthesis of structurally related and biologically significant spongiane

diterpenes, Gracilins B and C, as a representative example of synthetic strategies toward this

class of molecules. The methodologies presented are based on the enantioselective total

synthesis developed by E. J. Corey and Michael A. Letavic.

Introduction to Spongiane Diterpenes
Spongiane diterpenes are a class of marine natural products characterized by a unique

tetracyclic carbon skeleton. They are predominantly isolated from marine sponges of the genus

Spongionella and have attracted considerable interest due to their complex molecular

architectures and diverse biological activities. These activities include anti-inflammatory,

immunosuppressive, and neuroprotective effects, making them attractive targets for synthetic

chemistry and drug discovery programs. Gracilins, in particular, have been shown to interact

with cyclophilins and modulate signaling pathways such as the mTOR pathway, which are

implicated in various diseases.[1][2][3]
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The total synthesis of Gracilins B and C, as accomplished by Corey and Letavic, provides an

elegant and efficient strategy for the construction of the spongiane core. A key feature of this

synthesis is the use of a catalytic asymmetric Diels-Alder reaction to establish the core

stereochemistry.

Retrosynthetic Analysis
A retrosynthetic analysis of Gracilins B and C reveals a convergent strategy. The complex

tetracyclic core can be disconnected to a key intermediate, which is assembled through a

series of stereocontrolled reactions.

Summary of Synthetic Steps and Quantitative Data
The following table summarizes the key transformations, reagents, conditions, and yields for

the enantioselective total synthesis of Gracilins B and C.
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Step Reaction
Starting
Material

Key
Reagents
and
Conditions

Product Yield (%)

1
Asymmetric

Diels-Alder

N-(2-tert-

butylphenyl)

maleiimide

2-

((trimethylsilyl

)methyl)butad

iene, Catalyst

3, Toluene,

-78 °C, 12 h

Adduct 4 89

2
Imide

Reduction
Adduct 4

NaBH₄, t-

PrOH/H₂O,

23 °C, 16 h

Diol 5 100

3
Acetonide

Protection
Diol 5

2,2-

dimethoxypro

pane, p-

TsOH,

CH₂Cl₂, 23

°C

Acetonide 6 95

4 Ozonolysis Acetonide 6

O₃, CH₂Cl₂,

-78 °C; then

Me₂S

Aldehyde 7 92

5
Aldol

Condensation
Aldehyde 7

Vinylmagnesi

um bromide,

THF, -78 °C

to 23 °C

Allylic Alcohol

8
85

6 Oxidation
Allylic Alcohol

8

Dess-Martin

periodinane,

CH₂Cl₂, 23

°C

Enone 9 96

7
Michael

Addition
Enone 9

Me₂CuLi,

Et₂O, -78 °C
Ketone 10 91
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8

Enolate

Trapping &

Elimination

Ketone 10

LDA, THF,

-78 °C; then

PhSeCl; then

H₂O₂,

pyridine

α,β-

Unsaturated

Ketone 11

75

9
Reduction &

Epoxidation

α,β-

Unsaturated

Ketone 11

DIBAL-H,

THF, -78 °C;

then m-

CPBA,

CH₂Cl₂

Epoxy

Alcohol 12
88

10

Ring Opening

&

Lactonization

Epoxy

Alcohol 12

BF₃·OEt₂,

CH₂Cl₂, -78

°C

Lactone 13 82

11
Hydroxylation

& Protection
Lactone 13

OsO₄, NMO,

acetone/H₂O;

then Ac₂O,

pyridine

Diacetate 14 70 (2 steps)

12 Deprotection Diacetate 14
Acetic acid,

H₂O
Gracilin B 90

13 Isomerization Gracilin B

p-TsOH,

Benzene,

reflux

Gracilin C 85

Note: The compound numbering corresponds to the synthetic scheme diagram.

Experimental Protocols
Detailed methodologies for key experiments in the total synthesis of Gracilins B and C are

provided below.

Protocol for Asymmetric Diels-Alder Reaction (Step 1)
To a solution of the chiral oxazaborolidine catalyst 3 (20 mol%) in dry toluene at -78 °C under

an argon atmosphere, add a solution of N-(2-tert-butylphenyl)maleiimide in toluene.
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Stir the mixture for 10 minutes.

Add a solution of 2-((trimethylsilyl)methyl)butadiene (1.2 equivalents) in toluene dropwise

over 5 minutes.

Stir the reaction mixture at -78 °C for 12 hours.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the Diels-Alder adduct 4.

Protocol for Imide Reduction (Step 2)
To a solution of the adduct 4 in a 6:1 mixture of t-butanol and water, add sodium borohydride

(6.8 equivalents) in portions at 23 °C.

Stir the mixture vigorously for 16 hours.

Carefully add acetone to quench the excess NaBH₄.

Remove the t-butanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (4 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in

vacuo to provide the diol 5 as a mixture of positional isomers, which is used in the next step

without further purification.

Protocol for Ring Opening and Lactonization (Step 10)
To a solution of the epoxy alcohol 12 in dry dichloromethane at -78 °C under an argon

atmosphere, add boron trifluoride etherate (1.5 equivalents) dropwise.
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Stir the reaction mixture at -78 °C for 1 hour.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate

gradient) to yield the lactone 13.
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Caption: Total synthesis workflow for Gracilins B and C.

Biological Pathway Modulated by Gracilins
Gracilins have been shown to induce autophagy in cancer cells by inhibiting the mTOR

signaling pathway.[1]
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Caption: Inhibition of the mTOR pathway by Gracilins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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